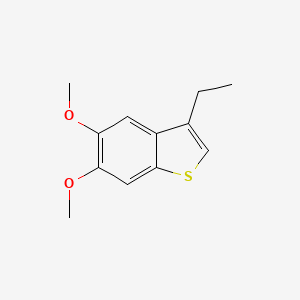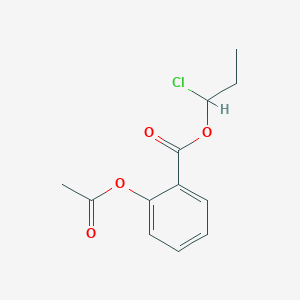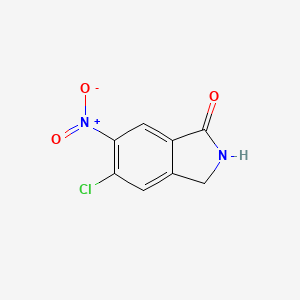
5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one is a heterocyclic compound that features a chloro and nitro substituent on an isoindoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to achieve high purity and yield. The optimized conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products may include 5-chloro-2,3-dihydro-6-amino-1H-isoindol-1-one.
Substitution: Products may include 5-substituted-2,3-dihydro-6-nitro-1H-isoindol-1-one derivatives.
科学的研究の応用
5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the nitro group.
5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: Contains additional chloro and ethyl groups.
Uniqueness
5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one is unique due to the presence of both chloro and nitro groups on the isoindoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H5ClN2O3 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC名 |
5-chloro-6-nitro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) |
InChIキー |
DKHZNWKVWAPYCA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


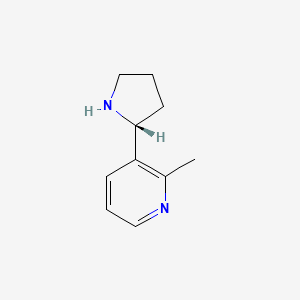
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
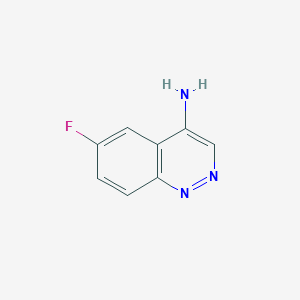
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)
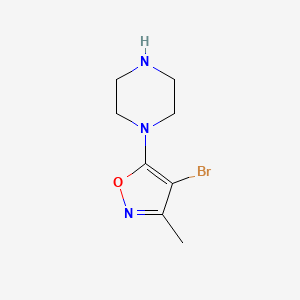
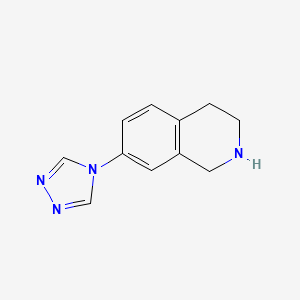
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)

![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
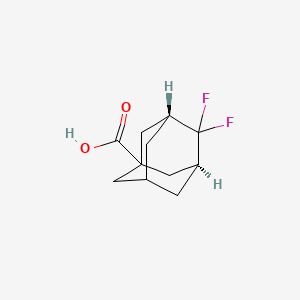
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)

